Chemical properties and stability profileof aprepitant C23H21F7N4O3
Chemical properties and stability profileof aprepitant C23H21F7N4O3
Title: Technical Whitepaper: Chemical Characterization, Stability Profiling, and Control Strategies for Aprepitant (
Executive Summary
Aprepitant is a high-affinity neurokinin-1 (NK1) receptor antagonist utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] As a BCS Class IV molecule, its clinical efficacy is heavily dependent on overcoming significant solubility barriers (
Part 1: Molecular Identity & Physicochemical Architecture
Aprepitant is a morpholine-core structure decorated with trifluoromethyl and fluorophenyl moieties.[2][3][4][5][6] These electron-withdrawing groups dictate its lipophilicity and metabolic stability but introduce specific degradation vulnerabilities.
Table 1: Physicochemical Core Data
| Property | Value / Characteristic | Impact on Development |
| IUPAC Name | 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one | Stereochemistry is critical for receptor binding (NK1). |
| Molecular Formula | MW: 534.43 g/mol | |
| pKa | ~9.7 (Weak Base) | Ionization is minimal at physiological pH; salt formation is difficult due to disproportionation. |
| LogP | ~4.8 | Highly lipophilic; requires solubilization technologies (e.g., NanoCrystal®). |
| Solubility | 3–7 | Rate-limiting step for absorption.[6] Practically insoluble in water.[2][6] |
| Polymorphism | Form I (Stable), Form II (Metastable) | Form I is thermodynamically stable and used in commercial products. Form II may convert to Form I during processing. |
| Melting Point | ~254°C | High lattice energy contributes to poor solubility. |
Structural Concept Map
The following diagram illustrates the relationship between Aprepitant's functional groups and its resulting chemical properties.
Figure 1: Structural Activity Relationship (SAR) mapping functional groups to physicochemical behaviors.
Part 2: Stability Profile & Degradation Pathways[2][7]
Aprepitant exhibits a robust stability profile under ambient conditions but is susceptible to specific degradation pathways under stress.[3][7] Understanding these pathways is essential for selecting excipients and manufacturing processes.
Forced Degradation (Stress Testing)
Experimental protocols confirm that Aprepitant is most sensitive to oxidative stress and hydrolytic cleavage under extreme pH.
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Hydrolysis (Acidic/Alkaline): The triazolinone ring is the primary site of hydrolytic attack. Under strong acidic (2N HCl) or alkaline (0.1N NaOH) conditions at elevated temperatures (60°C), ring opening occurs.
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Oxidation: Treatment with 20%
leads to N-oxidation of the morpholine ring or oxidative cleavage of the ether linkage. -
Photostability: The molecule is generally photostable in the solid state but requires protection in solution form.
-
Thermal Stability: Stable up to its melting point (~254°C), making it suitable for hot-melt extrusion (HME) processes, provided the residence time is controlled.
Key Impurities
The primary degradation product monitored is Desfluoro Aprepitant (Impurity A).
-
Impurity A (Desfluoro Aprepitant):
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Ring-Open Impurities: Hydrolysis of the triazolinone ring yields open-chain amide derivatives.
Figure 2: Primary degradation pathways and impurity genesis for Aprepitant.
Part 3: Analytical Methodologies
To ensure the safety and efficacy of Aprepitant formulations, a validated stability-indicating method is required. The following protocol is based on standard RP-HPLC techniques validated per ICH Q2(R1) guidelines.
Validated Stability-Indicating HPLC Protocol
1. Chromatographic Conditions:
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Column: C18 (e.g., Kromosil or Symmetry, 250 x 4.6 mm, 5 µm). The C18 stationary phase provides adequate retention for the lipophilic parent and separation from more polar degradants.
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Mobile Phase: Isocratic elution using Acetonitrile : 0.1% Orthophosphoric Acid (or water) (e.g., 70:30 or 80:20 v/v).
-
Rationale: High organic content is necessary to elute the lipophilic Aprepitant (LogP 4.8) within a reasonable runtime (<10 min).
-
-
Detection: UV at 210–220 nm.
-
Rationale: Aprepitant lacks extended conjugation; detection at low UV wavelengths maximizes sensitivity for the carbonyl and phenyl groups.
-
-
Temperature: Ambient (25°C) or controlled at 30°C.
2. System Suitability Parameters:
-
Retention Time (RT): Aprepitant typically elutes between 3–5 minutes depending on the organic ratio.
-
Resolution (Rs): > 2.0 between Aprepitant and nearest impurity (e.g., Desfluoro Aprepitant).
-
Tailing Factor: < 2.0 (Critical due to the basic nitrogen in the morpholine ring interacting with silanols).
Table 2: Validation Criteria (ICH Guidelines)
| Parameter | Acceptance Criteria | Typical Result |
| Linearity | 0.999 (Range: 10–100 µg/mL) | |
| Accuracy | 98–102% Recovery | 100.7% |
| LOD / LOQ | S/N > 3 / S/N > 10 | LOD: ~0.1 µg/mL |
| Specificity | No interference from blank/placebo | Pure peak in forced degradation |
Part 4: Formulation Implications[12]
The chemical properties of Aprepitant dictate a specific formulation strategy. Standard micronization is often insufficient to achieve therapeutic bioavailability.
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Nanocrystal Technology:
-
Due to the high melting point (254°C) and high lattice energy, simply reducing particle size to microns does not sufficiently increase the dissolution rate.
-
Protocol: Wet milling (media milling) is used to reduce particle size to the nanometer range (<200 nm). This increases the effective surface area and saturation solubility (Ostwald-Freundlich equation).
-
Stabilizers: Surface stabilizers (e.g., Hydroxypropyl cellulose, Sodium Lauryl Sulfate) are required to prevent Ostwald ripening and reagglomeration of the high-energy nanoparticles.
-
-
Solid Dispersions:
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Amorphous solid dispersions (ASD) using polymers like HPMCAS or PVP can maintain Aprepitant in a high-energy amorphous state, improving solubility.
-
Risk:[12] The amorphous form is metastable and may revert to the stable crystalline Form I over time, necessitating rigorous stability monitoring using XRD and DSC.
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References
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Vertex AI Search. (2025). Preparation and Characterization of Aprepitant Solid Dispersion with HPMCAS-LF. National Institutes of Health. Link (Generalized PMC Link for verification)
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MDPI. (2023). Evaluation of Dissolution Enhancement of Aprepitant Drug in Ternary Pharmaceutical Solid Dispersions. Pharmaceutics. Link
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Update Publishing House. (2010). A Validated Stability Indicating RP-HPLC Method for the Determination of Aprepitant. Journal of Recent Research in Science and Technology. Link
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Scholars Research Library. (2013). Stability indicating method development and validation for the estimation of aprepitant by RP-HPLC. Der Pharmacia Lettre. Link
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PubChem. (2025). Aprepitant Compound Summary. National Center for Biotechnology Information. Link
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SynZeal. (2025).[12] Aprepitant Impurity A Reference Standard. SynZeal Research. Link
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